2,6-Dichloro-N-methoxy-N-methylisonicotinamide
Overview
Description
2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a chemical compound with the CAS Number: 848498-98-6 . It has a molecular weight of 235.07 and its IUPAC name is this compound . It is a solid substance and is used in scientific research.
Molecular Structure Analysis
The molecular formula of this compound is C8H8Cl2N2O2 . The InChI Code is 1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a chemical compound that might be involved in various scientific studies due to its structural properties. This document synthesizes the current scientific research applications related to this compound, focusing on areas excluding drug use, dosage, and side effects.
Research Insights
Pharmacological Studies : The compound's involvement in pharmacological research is significant, particularly in understanding its interactions and effects within biological systems. Nicergoline, a related compound, demonstrates alpha-blocking activity, impacting blood pressure and heart rate, and increasing blood flow in the brain without affecting central nervous system functions unless in high doses. It is noted for its low acute and chronic toxicity in various animal species (Moretti, Arcari, & Pegrassi, 1979).
Environmental and Agricultural Applications : Certain dichlorophenoxy compounds, similar in structure to this compound, are extensively used in agriculture as herbicides. Their environmental impact, mechanisms of action, and implications for public health are areas of active research. Studies investigate the potential associations between exposure to such compounds and various health risks, aiming to understand their safety and efficacy (Stackelberg, 2013).
Chemical Properties and Synthesis : The chemical synthesis and properties of compounds like this compound are crucial for developing new pharmaceuticals and agricultural chemicals. Research in this area focuses on optimizing synthesis routes, understanding chemical behavior, and evaluating potential applications beyond the current scope.
Toxicological and Safety Assessments : Comprehensive toxicological studies are vital to ensure the safety of chemical compounds for both human health and the environment. These assessments involve determining the toxicokinetic and toxicodynamic profiles, elucidating mechanisms of toxicity, and evaluating long-term exposure risks.
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . The hazard statements include H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
2,6-dichloro-N-methoxy-N-methylpyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPBNJWZTJOZQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.